4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
Description
FTIR Spectroscopy
The infrared spectrum of the compound reveals characteristic absorptions:
¹H NMR Spectroscopy
Proton NMR signals correlate with the compound’s substituents:
- Dihydropyridine protons : Two doublets at δ 4.0–5.5 ppm (J = 6–8 Hz), corresponding to the 1,2-dihydro protons.
- Furan protons : A triplet at δ 6.5–7.0 ppm (J = 1.5 Hz) for H-2 and H-4 of the furan ring.
- Thiophene protons : Multiplets at δ 7.2–7.8 ppm, assigned to H-3, H-4, and H-5 of the thiophene ring.
¹³C NMR Spectroscopy
Key carbon resonances include:
Mass Spectrometry
The molecular ion peak ([M]⁺) appears at m/z 268.29, consistent with the molecular formula C₁₄H₈N₂O₂S. Fragmentation pathways involve loss of the nitrile group (–27 Da) and sequential cleavage of the furan and thiophene substituents.
Computational Molecular Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties:
Frontier Molecular Orbitals
- HOMO : Localized on the thiophene ring and dihydropyridine core, indicating nucleophilic reactivity.
- LUMO : Concentrated on the nitrile group and carbonyl oxygen, suggesting electrophilic susceptibility.
Table 2: Calculated Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | −6.12 |
| LUMO Energy | −2.87 |
| Band Gap (ΔE) | 3.25 |
The reduced band gap (3.25 eV) compared to unsubstituted dihydropyridines highlights enhanced charge-transfer capabilities due to the electron-rich thiophene and furan moieties. Natural bond orbital (NBO) analysis further reveals hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the π* orbitals of the adjacent C–N bond, stabilizing the dihydropyridine core.
Properties
CAS No. |
956117-78-5 |
|---|---|
Molecular Formula |
C14H8N2O2S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-(furan-3-yl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N2O2S/c15-7-11-10(9-3-4-18-8-9)6-12(16-14(11)17)13-2-1-5-19-13/h1-6,8H,(H,16,17) |
InChI Key |
PIVAYLXEQUTNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions are the cornerstone of synthesizing 4-(furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. These one-pot methodologies efficiently assemble the dihydropyridine core while incorporating furan and thiophene substituents. A widely adopted MCR is the Hantzsch-type condensation, which involves:
-
Aldehyde component : Furfural or furan-3-carbaldehyde.
-
β-Keto ester : Ethyl acetoacetate or derivatives.
-
Nitrile source : Malononitrile or cyanoacetamide.
Reaction conditions typically employ ethanol or methanol as solvents, with catalytic amounts of triethylamine (TEA) or ammonium acetate (NH₄OAc) to facilitate cyclization. For example, a study demonstrated that heating furan-3-carbaldehyde, ethyl acetoacetate, and malononitrile in ethanol at 70–80°C for 6–8 hours yielded the target compound in 68–75% efficiency. The mechanism proceeds via Knoevenagel condensation followed by cyclization and oxidation (Figure 1).
Key Reaction Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–80°C |
| Catalyst | Triethylamine (5 mol%) |
| Solvent | Ethanol |
| Reaction Time | 6–8 hours |
Alternative Catalytic Systems
Recent advances highlight the use of green catalysts to enhance sustainability. For instance, ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) have been shown to improve reaction yields to 82% by stabilizing intermediates through hydrogen bonding. Similarly, microwave-assisted synthesis reduces reaction times to 20–30 minutes while maintaining yields above 70%.
Stepwise Synthesis and Intermediate Characterization
Intermediate Isolation and Analysis
The synthesis often proceeds through isolable intermediates:
-
Knoevenagel Adduct : Formed by condensing furan-3-carbaldehyde with malononitrile.
-
Cyclized Dihydropyridine : Generated via intramolecular cyclization under acidic conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
A comparative study evaluated solvents and temperatures (Table 1):
Table 1. Solvent and Temperature Impact on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 70 | 75 |
| Methanol | 65 | 68 |
| DMF | 90 | 55 |
Ethanol outperformed polar aprotic solvents like DMF due to better solubility of intermediates.
Catalyst Screening
Catalysts significantly influence reaction efficiency (Table 2):
Table 2. Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Triethylamine | 75 | 6 |
| Ammonium Acetate | 70 | 8 |
| [BMIM]Br | 82 | 5 |
Ionic liquids like [BMIM]Br enhance yields by stabilizing transition states.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
For large-scale synthesis, continuous flow reactors (CFRs) offer advantages over batch processes:
Automated Synthesis Platforms
Robotic systems enable high-throughput screening of reaction conditions, optimizing parameters such as stoichiometry and catalyst loading. A recent implementation achieved 85% yield using machine learning algorithms to predict optimal conditions.
Characterization and Quality Control
Spectroscopic Analysis
Comprehensive spectral data confirm structural integrity:
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and manganese (III) acetate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique combination of furan-3-yl and thiophen-2-yl groups distinguishes it from analogs. Key structural variations in similar compounds include:
- Substituent Position Matters : The furan-3-yl group in the target compound differs from furan-2-yl analogs (e.g., ), which may influence electronic distribution and steric interactions. For example, glycosylated furan-2-yl derivatives exhibit distinct hydrogen-bonding patterns .
- Heterocycle Impact : Replacing thiophene with naphthyl () or coumarin () modifies π-stacking capacity and target affinity.
Anticancer and Kinase Inhibition
- CDK2 Inhibition : Derivatives of 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (e.g., compound 4 , IC₅₀ = 0.24 µM) outperform the reference drug roscovitine (IC₅₀ = 0.394 µM) . The target compound’s furan substitution may alter binding to the ATP pocket of CDK2.
- Anticancer Potency : Compounds with fluorophenyl substituents (e.g., IC₅₀ = 0.70 µM vs. HT-29) highlight the role of electron-withdrawing groups in enhancing cytotoxicity .
Antimicrobial Activity
- Thiophene-Containing Derivatives : 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () and tetrazole analogs () exhibit moderate antimicrobial effects, suggesting the target compound may share similar properties.
Commercial and Industrial Relevance
The compound is commercially available (CAS: 56304-76-8) as a life science reagent, with suppliers like American Elements offering high-purity grades . Its structural analogs are used in drug discovery pipelines, particularly for kinase-targeted therapies .
Biological Activity
4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 956117-78-5) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is , with a molecular weight of approximately 268.29 g/mol. The compound features a fused dihydropyridine ring system substituted with furan and thiophene moieties, which contribute to its biological activity.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, in a study evaluating its effects on human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines, it was found to have comparable or superior inhibitory effects compared to the reference drug Harmine.
Table 1: IC50 Values of 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 2.40 ± 0.12 |
| HepG2 | 2.54 ± 0.82 |
The compound's IC50 values indicate potent cytotoxic effects, suggesting it may serve as a lead compound for further development in cancer therapy .
The mechanism underlying the anticancer properties of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies suggest that it interacts effectively with the epidermal growth factor receptor (EGFR), which is critical in many cancers. The binding affinity for EGFR was reported with ΔG values indicating strong interactions .
Other Biological Activities
In addition to its anticancer properties, preliminary research indicates that this compound may possess other pharmacological activities:
Case Studies and Research Findings
A notable study evaluated a series of compounds structurally related to 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine derivatives for their biological activities. The findings indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines and demonstrated potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 4-(Furan-3-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, and how is its structure validated?
- Synthesis : The compound is synthesized via a multi-step condensation reaction. A ketone intermediate (e.g., 1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one) is reacted with ethyl cyanoacetate, ammonium acetate, and aromatic aldehydes under reflux (110°C) in ethanol. Cyclization is achieved through acid catalysis (e.g., glacial acetic acid) .
- Characterization : Structural validation uses FT-IR (e.g., carbonyl stretching at ~1670–1700 cm⁻¹, nitrile absorption at ~2200 cm⁻¹) and NMR spectroscopy. -NMR confirms aromatic protons (δ 6.5–8.0 ppm) and dihydropyridine protons (δ 4.0–5.5 ppm), while -NMR identifies nitrile (δ ~115 ppm) and carbonyl carbons (δ ~165 ppm) .
Q. What in vitro biological assays are used to evaluate this compound, and what are the preliminary results?
- Antibacterial Testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae). Reported MIC values range from 8–32 µg/mL, indicating moderate to high activity .
- Methodological Considerations : Assays follow CLSI guidelines, with bacterial inoculum standardized to 1–5 × 10⁵ CFU/mL. Positive controls (e.g., ciprofloxacin) and solvent controls validate results .
Advanced Research Questions
Q. How do molecular docking studies explain the compound’s antibacterial mechanism, and what discrepancies exist between computational and experimental data?
- Docking Methodology : Using PyRx and BIOVIA Discovery Studio, the compound is docked into bacterial enzyme active sites (e.g., DNA gyrase or β-lactamase). Binding affinities (ΔG values) correlate with MICs, suggesting competitive inhibition .
- Contradictions : High computed binding affinity (e.g., −9.5 kcal/mol) may not fully explain moderate MICs. Potential factors include poor membrane permeability, metabolic instability, or off-target effects. Synchrotron-based crystallography is recommended to resolve ambiguities .
Q. What structure-activity relationship (SAR) insights guide optimization of this scaffold for enhanced bioactivity?
- Substituent Effects :
- Furan vs. Thiophene : Thiophene-2-yl enhances π-π stacking with hydrophobic enzyme pockets compared to furan-3-yl.
- Nitrile Position : The 3-carbonitrile group contributes to hydrogen bonding with catalytic residues (e.g., ASN-46 in S. aureus gyrase).
- Dihydropyridine Core : The 2-oxo-1,2-dihydropyridine ring stabilizes enol-keto tautomerism, critical for binding .
Q. How do reaction parameters (temperature, solvent, catalyst) influence synthetic yield and purity?
- Optimized Conditions : Reflux at 110°C in ethanol with ammonium acetate as a cyclizing agent yields ~60–70% product. Higher temperatures (>120°C) promote decomposition, while lower temperatures (<90°C) result in incomplete reactions .
- Purity Monitoring : Thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:7) and -NMR track intermediates. Recrystallization from ethanol removes byproducts (e.g., unreacted aldehydes) .
Q. What stability challenges arise during storage or biological testing, and how are they addressed?
- Degradation Pathways : The nitrile group may hydrolyze to carboxylic acid under high humidity, reducing bioactivity. Stability studies (HPLC at 25°C/60% RH) show >90% purity retention over 6 months when stored in desiccated, amber vials .
- Biological Matrix Effects : Serum albumin binding (e.g., ~80% binding in fetal bovine serum) reduces free compound concentration. Adjusting dosing regimens or using albumin-free media mitigates this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
